4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various drugs and biologically active agents
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a part of many biologically active molecules. Thiazoles are known to exhibit diverse biological activities and are found in various clinically used drugs .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Thiazole-containing compounds have been known to interfere with a wide range of biochemical pathways, depending on their specific targets .
Result of Action
The cellular and molecular effects of this compound would depend on its specific biological targets and the pathways it affects. Thiazole-containing compounds have been associated with a variety of effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The reaction conditions often require the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of catalysts and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the thiazole ring.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar compounds to 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide include other thiazole derivatives such as:
N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide: Known for its use in medicinal chemistry.
Acetamide, N-(2,4-dimethylphenyl)-: Another thiazole derivative with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-4-9-17(13(2)10-12)18-11-25-20(21-18)22-19(24)16-7-5-15(6-8-16)14(3)23/h4-11H,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEZONNBNOIMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.